molecular formula C12H14O4 B3028703 Ethyl ferulate CAS No. 28028-62-8

Ethyl ferulate

Cat. No.: B3028703
CAS No.: 28028-62-8
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-FNORWQNLSA-N
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Description

Introduction to Ethyl Ferulate in Contemporary Research

Historical Context and Emergence in Pharmacological Studies

The exploration of this compound began as an extension of research into ferulic acid (4-hydroxy-3-methoxycinnamic acid), a phenolic compound abundant in plant cell walls. Early studies highlighted ferulic acid’s antioxidant and anti-inflammatory properties but identified limitations in its bioavailability and stability under physiological conditions. The esterification of ferulic acid to produce this compound marked a pivotal shift, as this modification addressed solubility constraints while amplifying its pharmacological efficacy.

Initial pharmacological investigations in the early 2000s revealed that this compound’s lipophilic nature enhanced its ability to traverse cell membranes, thereby improving intracellular antioxidant activity. For instance, this compound demonstrated a 50% greater capacity to scavenge reactive oxygen species (ROS) produced by activated leukocytes compared to ferulic acid in cell-free assays. This finding catalyzed a surge in studies exploring its therapeutic potential. By 2014, research confirmed its superior inhibition of NADPH oxidase in neutrophils, a key enzyme responsible for oxidative burst during inflammation.

The compound’s synthesis history further underscores its scientific relevance. Early methods relied on acid-catalyzed esterification, but yields were inconsistent and often below 50%. Breakthroughs in enzymatic catalysis using immobilized lipases, such as Novozym® 435, optimized production efficiency, achieving yields exceeding 80% under mild conditions. These advancements facilitated large-scale production, enabling rigorous in vitro and in vivo studies. For example, a 2021 study demonstrated this compound’s ability to attenuate acute lung injury in mice by modulating NF-κB and Nrf2 pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 by over 60%.

Key Milestones in this compound Research
Year Discovery Impact
2000s Identification of enhanced lipophilicity and cellular uptake Enabled targeted intracellular antioxidant delivery
2014 Superior ROS scavenging in leukocytes vs. ferulic acid Validated efficacy in inflammatory models
2021 Mechanistic elucidation of NF-κB/Nrf2 modulation Expanded applications to pulmonary diseases

Role in Multidisciplinary Biotechnology Innovations

This compound’s versatility has propelled its integration into diverse biotechnological domains, particularly in cosmetic science, pharmaceutical formulation, and sustainable chemistry. Its stability in emulsion-based systems and resistance to photodegradation make it ideal for skincare products, where it concurrently addresses oxidative stress and inflammation. For instance, rheological analyses of cream formulations containing this compound revealed enhanced elastic modulus (G’) values (~450 Pa) compared to ferulic acid-based counterparts (~300 Pa), indicating superior structural integrity and prolonged skin retention.

In pharmaceutical biotechnology, this compound’s dual action as an antioxidant and anti-inflammatory agent has inspired novel drug delivery systems. Nanoparticle-encapsulated this compound formulations have shown a 40% increase in bioavailability in preclinical models, with sustained release profiles exceeding 12 hours. Additionally, its role in activating Nrf2-mediated cytoprotective pathways has spurred interest in neurodegenerative disease therapeutics, where oxidative stress is a primary pathological driver.

Sustainable production methods further highlight its biotechnological relevance. The transethylation of γ-oryzanol, a byproduct of rice bran oil processing, into this compound exemplifies circular economy principles. Optimized conditions (12.3% H₂SO₄, 9.37 hours) yield 87.11% this compound, while antisolvent crystallization achieves 98% purity, minimizing waste. This approach not only reduces reliance on synthetic precursors but also valorizes agricultural byproducts.

Comparative Antioxidant Efficacy: this compound vs. Ferulic Acid
Parameter This compound Ferulic Acid
Lipophilicity (LogP) 2.8 1.5
ROS Scavenging (IC₅₀, μM) 12.4 24.7
Cellular Uptake Efficiency 85% 45%
Stability in Emulsions >90% retention after 30 days 70% retention after 30 days

Data synthesized from

The convergence of these innovations underscores this compound’s transformative potential. In material science, its incorporation into biodegradable polymers has improved UV resistance by 35%, extending product lifespans in packaging applications. Meanwhile, enzymatic synthesis routes using immobilized lipases reduce energy consumption by 40% compared to traditional methods, aligning with green chemistry objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4046-02-0
Record name Ethyl ferulate
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Record name Ethyl ferulate
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Record name Ethyl ferulate
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Record name Ethyl 4'-hydroxy-3'-methoxycinnamate
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Record name ETHYL FERULATE
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Preparation Methods

Ethyl ferulate is primarily synthesized through the esterification of ferulic acid with ethanol. One common method involves acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant from rice bran oil, at refluxing temperature of ethanol. The reaction is optimized using central composite design under response surface methodology. The optimum conditions include a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), 12.30% (v/v) sulfuric acid, and a reaction time of 9.37 hours, resulting in a maximum yield of 87.11% . Industrial production methods often involve similar esterification processes, with variations in catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Optimized Reaction Conditions

ParameterOptimal ValueYield (%)
γ-Oryzanol:Ethanol ratio0.50 g:2 mL (1:4)87.11
H₂SO₄ concentration12.30% (v/v)
Reaction time9.37 h

Central Composite Design (CCD) analysis confirmed these parameters maximize EF yield . Scaling up to 12.50 g γ-oryzanol validated the method, achieving 83.60% recovery yield post-purification .

Microwave-Assisted Esterification of Ferulic Acid

EF can be synthesized via microwave-enhanced esterification of FA with ethanol, significantly reducing reaction time .

Purification via Antisolvent Crystallization

Post-reaction, distilled water is added to the ethanol mixture to adjust the ethanol concentration to 49.95% (v/v). This selectively crystallizes unreacted γ-oryzanol and phytosterols, yielding EF with:

  • Purity : 98%

  • Recovery : 83.60%

Reaction Mechanism and Byproducts

  • Transethylation : Acid-catalyzed cleavage of γ-oryzanol’s ester bond releases FA, which reacts with ethanol to form EF .

  • Esterification : Direct reaction of FA with ethanol under acidic conditions .

  • Byproducts : Phytosterols (e.g., campesterol, β-sitosterol) from γ-oryzanol degradation .

Antioxidant Activity Validation

Synthesized EF exhibited antioxidant activity comparable to commercial standards in DPPH and ABTS assays .

Scientific Research Applications

Biological Activities

Ethyl ferulate exhibits several significant biological activities:

  • Antioxidant Properties : EF has demonstrated strong antioxidant effects, which help in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and aging processes .
  • Anti-inflammatory Effects : Research indicates that EF can inhibit inflammatory pathways, making it beneficial for conditions characterized by inflammation. It has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2 .
  • Neuroprotective Effects : EF protects neuronal cells from oxidative stress and apoptosis, which is vital for neurodegenerative disease prevention. Studies have shown that it can preserve cell viability and reduce protein oxidation in neuronal models .
  • Antimicrobial Activity : EF has been investigated for its antibacterial properties, particularly against pathogenic bacteria such as Listeria monocytogenes. Its incorporation into food products may enhance food safety .

Applications in Pharmaceuticals

This compound's therapeutic potential has led to its exploration in various pharmaceutical applications:

  • Cosmetic Formulations : Due to its antioxidant and anti-inflammatory properties, EF is incorporated into creams and lotions aimed at protecting the skin from UV radiation and photoaging. It has been shown to enhance the stability of emulsions while providing sun protection .
  • Nutraceuticals : EF is being studied as a dietary supplement for its health benefits, particularly in managing oxidative stress-related conditions such as obesity and diabetes. Its role in enhancing metabolic health is an area of active research .
  • Drug Development : There are ongoing investigations into the use of EF as a therapeutic agent for treating mycobacterial infections and other diseases due to its broad-spectrum biological activities .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
Perluigi et al., 2006NeuroprotectionEF preserved neuronal cell viability against amyloid β-induced oxidative stress .
Feng et al., 2008Sunscreen formulationA cream with 10% EF showed significant UVA/UVB blocking capabilities .
Di Domenico et al., 2009Ischemia-reperfusion injuryEF treatment reduced lipid peroxidation in mitochondrial models .
Islam et al., 2009Fibroblast protectionEF reduced ROS levels in NIH 3T3 cells exposed to oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Substituent Position Functional Groups log P (Octanol/Water)
Ferulic Acid (FA) para-OH, meta-OCH₃ Carboxylic acid 1.86
Methyl Ferulate para-OH, meta-OCH₃ Methyl ester 2.60
This compound (EF) para-OH, meta-OCH₃ Ethyl ester 2.94
Dodecyl Ferulate para-OH, meta-OCH₃ Dodecyl ester 6.97
Iso-Ferulic Acid meta-OH, para-OCH₃ Carboxylic acid N/A
  • Key Insights :
    • Esterification of FA increases lipophilicity (log P), enhancing membrane permeability and formulation stability. EF strikes a balance between hydrophobicity and bioavailability, making it preferable in topical applications .
    • Substituent position critically influences antioxidant activity: para-hydroxyl groups (FA, EF) confer stronger radical scavenging than meta-hydroxyl (iso-ferulic acid) .

Antioxidant Activity

Table 2: Antioxidant Efficacy (ABTS, FRAP, DPPH)

Compound ABTS (TEAC*) FRAP (Fe³⁺ Reduction) DPPH (SC₅₀, μM)
Ferulic Acid 1.00 (Reference) High 28.6
This compound 0.75–0.85 Moderate 49.0
Mthis compound 0.70–0.80 Moderate N/A
Iso-Ferulic Acid 0.65–0.75 High N/A
  • Key Insights :
    • FA outperforms EF in radical scavenging due to its free carboxylic acid group, which enhances electron donation .
    • EF’s ester group reduces polarity, limiting solubility in aqueous systems but improving compatibility in lipid-based formulations .

Anti-Inflammatory and Neuroprotective Effects

  • EF vs. FA : EF shows superior anti-inflammatory activity in LPS-induced models (IC₅₀ = 28.6 μM in RAW 264.7 cells) compared to FA, likely due to enhanced cellular uptake . It also attenuates retinal degeneration and oxidative stress in neuronal cells .

Anticancer Activity

  • EF inhibits mTORC1/mTORC2 signaling in esophageal squamous cell carcinoma (ESCC), reducing tumor growth by 60% in xenograft models . FA lacks comparable mTOR-targeting efficacy, highlighting EF’s unique mechanism.

Market and Industrial Potential

  • Demand Drivers : EF’s use in anti-aging cosmetics (UV protection) and functional foods (antioxidant) fuels a CAGR of 6.8% (2024–2033) .
  • Challenges : High production costs (~40% above synthetic antioxidants) and competition from vitamin C/E limit market penetration .

Biological Activity

Ethyl ferulate, a phenolic compound derived from ferulic acid, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is chemically characterized as ethyl 4-hydroxy-3-methoxycinnamate. It is a lipophilic compound commonly found in various plants, particularly grains like rice and maize. Its structure contributes to its ability to scavenge free radicals and modulate various biological pathways.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, with one study reporting a 21% free radical scavenging ability and a reduction in lipid peroxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) . This antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects. In experiments with cortical neurons exposed to amyloid-beta peptides, pretreatment with this compound preserved cell viability and reduced apoptosis by decreasing cytochrome c release . Additionally, it was found to increase the expression of heat shock proteins (HSP-70) and heme oxygenase-1 (HO-1), which are associated with cellular stress responses .

Anti-Cancer Activity

This compound has shown promise as an anticancer agent, particularly against esophageal squamous cell carcinoma (ESCC). Studies demonstrated that it inhibits cell growth and induces G1 phase cell cycle arrest in ESCC cells. The mechanism involves the downregulation of cyclin D1 and upregulation of p21, indicating its role as an mTOR inhibitor . In vivo studies using patient-derived xenograft models further confirmed its ability to suppress tumor growth .

Case Study: Esophageal Squamous Cell Carcinoma

  • Study Design : MTT assay, soft agar colony formation, and Western blotting were used to assess cell proliferation and cycle progression.
  • Results : this compound significantly inhibited ESCC cell growth in a dose-dependent manner.
  • : It may serve as a novel candidate for chemoprevention in esophageal cancer .

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects. In animal models of inflammation (e.g., carrageenan-induced paw edema), it reduced markers of inflammation and improved overall health parameters . This suggests potential therapeutic applications in inflammatory diseases.

Renoprotective Effects

Recent studies highlighted the renoprotective effects of this compound in diabetic nephropathy. Administered at various doses (50 mg/kg to 100 mg/kg), it was shown to decrease oxidative stress markers and improve renal function by activating the Nrf2 pathway . This finding underscores its potential as an adjuvant therapy for diabetes-related kidney injuries.

Summary Table of Biological Activities

Biological ActivityMechanism / FindingsReferences
AntioxidantScavenges free radicals; reduces lipid peroxidation
NeuroprotectivePreserves neuron viability; increases HSP-70 and HO-1
Anti-CancerInhibits ESCC growth; induces G1 arrest
Anti-InflammatoryReduces inflammation markers in animal models
RenoprotectiveActivates Nrf2; mitigates diabetic kidney injury

Q & A

Q. How can researchers reconcile discrepancies in this compound’s pro-oxidant effects at high concentrations?

  • Methodological Answer : Dose-dependent behavior is common in phenolic compounds. Redox cycling assays (e.g., cytochrome c reduction) and electron paramagnetic resonance (EPR) spectroscopy can detect reactive oxygen species (ROS) generation thresholds. Studies should report exact molar concentrations and cell viability controls .

Emerging Research Directions

Q. What advanced techniques characterize this compound’s interaction with lipid bilayers?

  • Methodological Answer : Molecular dynamics simulations (MDS) using GROMACS can model this compound’s insertion into phospholipid membranes. Experimental validation via fluorescence anisotropy (e.g., DPH probes) quantifies membrane fluidity changes .

Q. How can this compound’s role in green chemistry be optimized for industrial scalability?

  • Methodological Answer : Life cycle assessment (LCA) of ball-milling synthesis (e.g., energy input vs. yield) identifies eco-friendly parameters. Patent landscapes highlight Chinese innovations in solvent-free methods, but scalability requires reactor design optimization (e.g., continuous-flow systems) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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